molecular formula C17H20BrNO2S2 B2737574 4-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide CAS No. 2034569-12-3

4-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide

Cat. No.: B2737574
CAS No.: 2034569-12-3
M. Wt: 414.38
InChI Key: JCVBBEOCIJMOFG-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide (CAS 2034569-12-3) is a synthetic small molecule with a molecular formula of C17H20BrNO2S2 and a molecular weight of 414.38 g/mol . This compound is part of the thiophene carboxamide class of chemicals, which are recognized in scientific research for their potential as versatile scaffolds in medicinal chemistry and drug discovery . Thiophene derivatives are of significant interest due to their wide range of pharmacological properties, and their structural features make them attractive for further chemical modification and biological evaluation . While specific research applications for this exact molecule are not fully detailed in the literature, its structure suggests it may be a valuable intermediate. It could be utilized in the synthesis of more complex molecules or as a standard in analytical studies. Researchers are exploring thiophene-carboxamide compounds for various potential applications, with recent studies highlighting their cytotoxic effects on cancer cell lines and antibacterial efficacy . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-bromo-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2S2/c1-11(20)13-4-5-15(23-13)17(6-2-3-7-17)10-19-16(21)14-8-12(18)9-22-14/h4-5,8-9,11,20H,2-3,6-7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVBBEOCIJMOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a novel compound belonging to the class of thiophene carboxamides. This compound has garnered attention due to its potential biological activities, particularly in anticancer research. The structural features of this compound suggest that it may exhibit significant interactions with biological targets, similar to other known thiophene derivatives.

Chemical Structure

The compound can be represented as follows:

C19H22BrN2O2S2\text{C}_{19}\text{H}_{22}\text{BrN}_2\text{O}_2\text{S}_2

This structure includes a bromine atom, a thiophene ring, and a cyclopentyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with tubulin and other cellular targets, disrupting microtubule dynamics and leading to apoptosis in cancer cells. The presence of the thiophene ring enhances its aromatic character, facilitating interactions with various receptors and enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives. For instance, a study evaluated the similarity of synthesized thiophene carboxamides to Combretastatin A-4 (CA-4), a known anticancer agent. The results demonstrated that certain derivatives exhibited significant cytotoxicity against Hep3B cancer cell lines with IC50 values of 5.46 µM and 12.58 µM for compounds 2b and 2e , respectively . These compounds induced morphological changes in cancer cell spheroids, suggesting a mechanism involving disruption of cell aggregation and proliferation.

CompoundIC50 (µM)Mechanism
This compoundTBDDisruption of microtubule dynamics
Compound 2b5.46Induces spheroid aggregation
Compound 2e12.58Similar action as CA-4

Antimicrobial Activity

In addition to anticancer effects, thiophene derivatives have also shown promising antimicrobial activity. Studies indicate that thiophene-based compounds can inhibit the growth of various bacterial strains and fungi by interfering with lipid biosynthesis or other metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of thiophene carboxamide derivatives revealed that modifications in the thiophene structure significantly influenced their anticancer activity. The study found that certain substitutions led to enhanced binding affinity to tubulin, resulting in increased cytotoxic effects against Hep3B cells .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of thiophene derivatives with target proteins. For instance, compounds were shown to bind effectively within the colchicine-binding pocket of tubulin, suggesting potential for further development as anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. The compound's structural features suggest potential efficacy against various bacterial strains. For instance, compounds similar to this have demonstrated significant activity against multi-drug resistant Salmonella Typhi, indicating that 4-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide may also exhibit similar properties .

Anticancer Properties

Research has indicated that thiophene-based compounds can induce apoptosis in cancer cells. A study focusing on related thiophene derivatives demonstrated their ability to activate caspase pathways in breast cancer cell lines, suggesting that the introduction of bromine enhances DNA interaction and cytotoxicity. This positions the compound as a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound's unique structure may allow it to inhibit specific enzymes involved in metabolic pathways. This inhibition could be leveraged for therapeutic purposes, particularly in diseases where enzyme regulation is crucial .

Cell Signaling Modulation

The presence of thiophene and cyclopentyl groups suggests potential interactions with cellular signaling pathways. This modulation could affect processes such as cellular proliferation and apoptosis, making it relevant for research into growth factor signaling and cancer biology.

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials with electronic properties. Its ability to participate in cross-coupling reactions (such as Suzuki coupling) allows for the development of new materials with tailored electronic characteristics .

Study on Anticancer Properties

A recent study explored the anticancer potential of thiophene derivatives similar to this compound. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways:

"The introduction of bromine in the structure significantly enhances its interaction with DNA, leading to increased cytotoxicity in cancer cells" .

Research on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of thiophene derivatives, revealing that compounds with similar structures displayed significant activity against various bacterial strains:

"Preliminary studies indicate that related compounds may exhibit antimicrobial properties, which could be relevant for developing new antibiotics" .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, insights can be drawn from related structures:

  • Antimicrobial Potential: Thiophene carboxamides with bromine substituents (e.g., compound 3) exhibit antibacterial activity against Gram-positive pathogens, suggesting the target compound may share similar mechanisms .
  • Solubility and LogP: The hydroxyethyl group in the target compound may lower the LogP compared to non-polar analogs like 5-bromo-N-cyclobutyl derivatives, enhancing bioavailability .

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